

Application Note and Protocol for the Purification of Dimethyl Undecanedioate by Distillation

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Compound of Interest

Compound Name: *Dimethyl undecanedioate*

Cat. No.: *B1581578*

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Introduction

Dimethyl undecanedioate is a long-chain aliphatic diester with applications in the synthesis of polymers, lubricants, and as a precursor in the development of pharmaceutical compounds. For these applications, high purity of the diester is often essential. Distillation, particularly under reduced pressure, is a highly effective method for purifying high-boiling point compounds like **dimethyl undecanedioate** from non-volatile impurities and other reaction byproducts.

This document provides a detailed protocol for the purification of **dimethyl undecanedioate** using vacuum distillation. The procedure is designed to be straightforward and reproducible in a standard laboratory setting.

Physicochemical Data and Distillation Parameters

A summary of the relevant physical properties and distillation parameters for **dimethyl undecanedioate** is provided in the table below. The boiling point at reduced pressure is a critical parameter for a successful distillation.

Property	Value	Reference
Molecular Formula	C13H24O4	[1]
Molecular Weight	244.33 g/mol	[1]
Boiling Point	123-124 °C at 2 mmHg	[2]
Density	0.983 g/mL at 20 °C	[2]
Appearance	Colorless to pale yellow liquid	

Experimental Protocol

This protocol outlines the necessary steps for the purification of crude **dimethyl undecanedioate**, which may contain impurities such as residual undecanedioic acid, methanol, and catalysts from the esterification reaction.

Materials and Equipment

- Crude **dimethyl undecanedioate**
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Boiling chips or a magnetic stir bar
- Round-bottom flask
- Short-path distillation head or a fractional distillation column (e.g., Vigreux column)
- Condenser
- Receiving flask(s)
- Thermometer and adapter
- Heating mantle

- Vacuum pump with a cold trap
- Vacuum gauge (manometer)
- Standard laboratory glassware and clamps

Pre-Distillation Workup

Prior to distillation, it is crucial to remove any acidic impurities and water from the crude product.

- Neutralization: Transfer the crude **dimethyl undecanedioate** to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acidic catalyst or unreacted undecanedioic acid. Gently swirl the funnel, periodically venting to release any evolved carbon dioxide.
- Washing: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with deionized water to remove any remaining salts.
- Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear.
- Filtration: Filter the dried **dimethyl undecanedioate** into a clean, dry round-bottom flask suitable for distillation.

Distillation Procedure

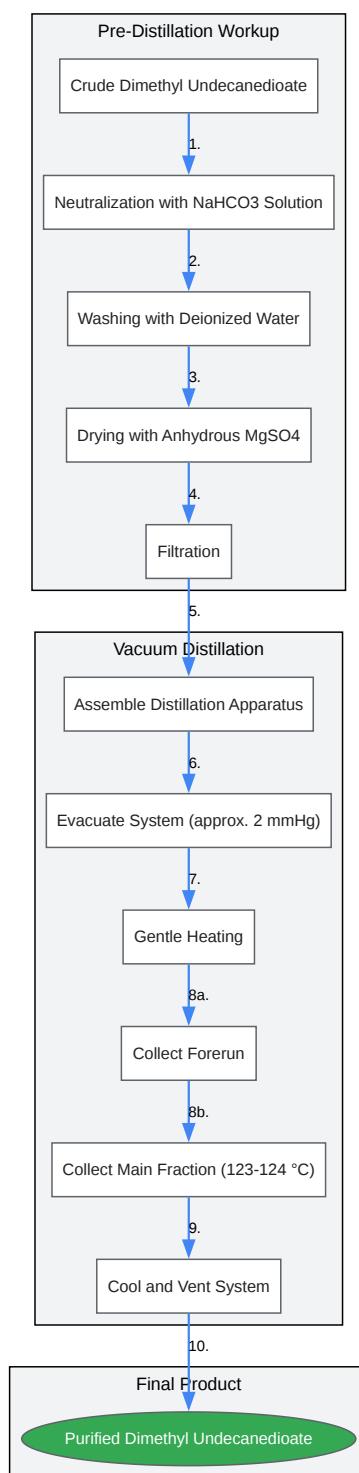
- Apparatus Setup: Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all ground-glass joints are lightly greased with a suitable vacuum grease to prevent leaks. Place a few boiling chips or a magnetic stir bar in the distillation flask.
- System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (approximately 2 mmHg).
- Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle. If using a magnetic stirrer, ensure it is turned on.

- Fraction Collection:
 - Forerun: Collect any low-boiling impurities that distill over at a lower temperature in a separate receiving flask.
 - Main Fraction: As the temperature of the vapor at the thermometer bulb stabilizes at the boiling point of **dimethyl undecanedioate** (123-124 °C at 2 mmHg), switch to a clean receiving flask to collect the purified product.
 - Residue: Discontinue the distillation before the distillation flask is completely dry to avoid the concentration of potentially unstable residues.
- Shutdown:
 - Remove the heating mantle and allow the system to cool to room temperature.
 - Carefully and slowly vent the system to atmospheric pressure.
 - Disassemble the apparatus and transfer the purified **dimethyl undecanedioate** to a clean, labeled storage container.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of **dimethyl undecanedioate** by distillation.

Workflow for the Purification of Dimethyl Undecanedioate

[Click to download full resolution via product page](#)**Caption: Workflow for the purification of dimethyl undecanedioate.**

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References

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